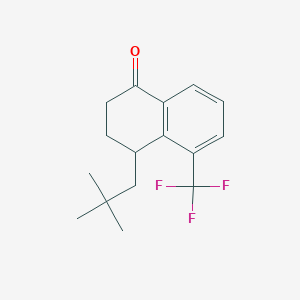
4-(2,2-Dimethylpropyl)-5-(trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,2-Dimethylpropyl)-5-(trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one is a synthetic organic compound characterized by the presence of a trifluoromethyl group and a dimethylpropyl group attached to a dihydronaphthalenone core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2-Dimethylpropyl)-5-(trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one typically involves multiple steps, starting from commercially available precursors. . The reaction conditions often involve the use of strong acids or Lewis acids as catalysts, and the reactions are typically carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been shown to be effective in the synthesis of similar compounds, providing better control over reaction conditions and improving yield and purity .
化学反応の分析
Types of Reactions
4-(2,2-Dimethylpropyl)-5-(trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
4-(2,2-Dimethylpropyl)-5-(trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one has several scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
作用機序
The mechanism of action of 4-(2,2-Dimethylpropyl)-5-(trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, depending on the specific application .
類似化合物との比較
Similar Compounds
- 4-(2,2-Dimethylpropyl)-4’-trifluoromethylbiphenyl
- 4-(2,2-Dimethylpropyl)-3-(trifluoromethyl)benzamide
- 4-(2,2-Dimethylpropyl)-4’-trifluoromethylphenyl ether
Uniqueness
4-(2,2-Dimethylpropyl)-5-(trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one is unique due to its specific combination of functional groups and its dihydronaphthalenone core. This structure imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective .
特性
CAS番号 |
915089-92-8 |
|---|---|
分子式 |
C16H19F3O |
分子量 |
284.32 g/mol |
IUPAC名 |
4-(2,2-dimethylpropyl)-5-(trifluoromethyl)-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C16H19F3O/c1-15(2,3)9-10-7-8-13(20)11-5-4-6-12(14(10)11)16(17,18)19/h4-6,10H,7-9H2,1-3H3 |
InChIキー |
LIIBJIWRWRZTAR-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)CC1CCC(=O)C2=C1C(=CC=C2)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


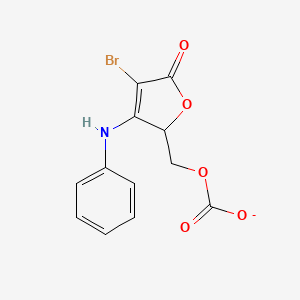
![5-Chloro-2-hydroxy-N-[2-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12609336.png)
![Benzamide, 2-chloro-N-[4-[(3-chloro-2-pyridinyl)oxy]phenyl]-5-nitro-](/img/structure/B12609343.png)
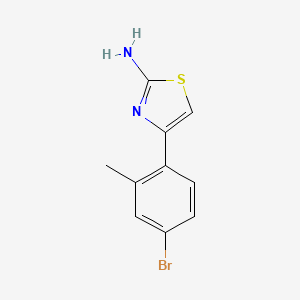

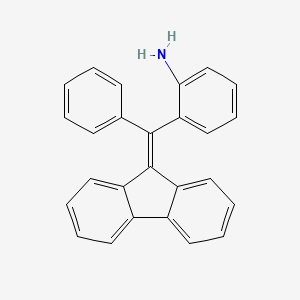
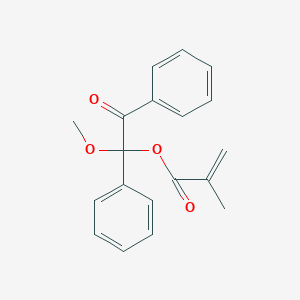
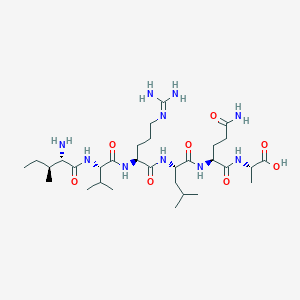
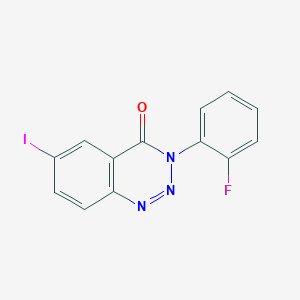
![Cyclohexanone, 2-[(R)-hydroxy-4-pyridinylmethyl]-, (2S)-](/img/structure/B12609371.png)
![(2S,3R)-2-methyl-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B12609383.png)

![Ethyl 3-{[(4-iodophenyl)methyl]amino}butanoate](/img/structure/B12609396.png)
![Carbamic acid, N-[4-[1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-4-yl]-2-thienyl]-, 1,1-dimethylethyl ester](/img/structure/B12609398.png)
